(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound notable for its complex molecular structure, which integrates a benzofuran core with a dimethoxybenzylidene moiety and a piperidinylmethyl group. This compound is classified as a benzofuran derivative and is primarily studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the development of more complex molecules and materials .
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves several key steps:
The molecular formula for (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is , with a molecular weight of approximately 413.48 g/mol. The structural representation reveals:
The InChI key for this compound is `InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-18-19(26)9-8-17-23(27)22(30-24(17)18)13-16-7-10-20(28-2)21(12-16)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3/b22-13- .
The compound's reactivity can be attributed to its functional groups:
The mechanism of action for (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one largely depends on its specific application in biological systems. It may interact with various molecular targets such as enzymes and receptors:
Research indicates that compounds with similar structures have shown efficacy in modulating signaling pathways like AKT/mTOR and Nrf2/HO-1, suggesting that this compound may exhibit similar effects .
The physical properties of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one include:
The chemical properties include:
The applications of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one span various fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its significance in advancing both fields.
CAS No.: 593-98-6
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0